

1-Linoleoyl Glycerol CAS number and molecular weight

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Compound of Interest

Compound Name: 1-Linoleoyl Glycerol

Cat. No.: B570779

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In-Depth Technical Guide: 1-Linoleoyl Glycerol

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Linoleoyl Glycerol is a monoacylglycerol that has garnered significant interest in the scientific community for its specific inhibitory action on Lipoprotein-associated phospholipase A2 (Lp-PLA2), an enzyme implicated in inflammation and cardiovascular disease. This technical guide provides a comprehensive overview of **1-Linoleoyl Glycerol**, including its chemical properties, mechanism of action, relevant signaling pathways, and detailed experimental protocols. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of lipid biochemistry, pharmacology, and drug development.

Chemical and Physical Properties

1-Linoleoyl Glycerol, also known as 1-monolinolein, is a glycerolipid consisting of a glycerol backbone esterified with linoleic acid at the sn-1 position. There are two primary CAS numbers associated with this compound, reflecting the racemic mixture and the specific stereoisomer.



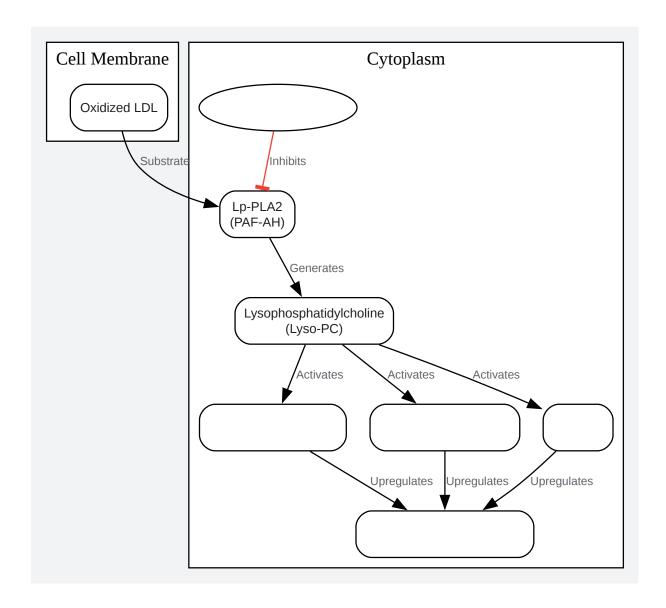
Property	Value	Reference(s)	
IUPAC Name	(2,3-dihydroxypropyl) (9Z,12Z)- octadeca-9,12-dienoate		
Synonyms	1-Monolinolein, 1-LG	[1]	
Molecular Formula	C21H38O4	[1]	
Molecular Weight	354.52 g/mol	[1]	
CAS Number	2277-28-3 (for 1-Linoleoyl-rac- glycerol)	[1]	
2258-92-6			
Appearance	Light yellow to yellow oil	_	
Solubility	Soluble in DMSO and Ethanol	_	

Mechanism of Action and Signaling Pathway

The primary mechanism of action of **1-Linoleoyl Glycerol** is the inhibition of Lipoprotein-associated phospholipase A2 (Lp-PLA2), also known as Platelet-Activating Factor Acetylhydrolase (PAF-AH).[1] Lp-PLA2 is a key enzyme in the inflammatory cascade associated with atherosclerosis. It hydrolyzes oxidized phospholipids on low-density lipoprotein (LDL) particles, generating pro-inflammatory products such as lysophosphatidylcholine (lyso-PC) and oxidized fatty acids.[2]

By inhibiting Lp-PLA2, **1-Linoleoyl Glycerol** reduces the production of these inflammatory mediators, thereby attenuating the inflammatory response. This leads to a downstream reduction in the expression of several pro-inflammatory cytokines, including Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF- α).[3] Emerging research suggests that the anti-inflammatory effects of Lp-PLA2 inhibition may be mediated through the suppression of the JAK2/STAT3 signaling pathway and the NLRP3 inflammasome.[1][3]





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Caption: Signaling pathway of 1-Linoleoyl Glycerol's anti-inflammatory action.

Quantitative Bioactivity Data

1-Linoleoyl Glycerol exhibits potent inhibitory activity against Lp-PLA2. For comparative purposes, the table below includes the half-maximal inhibitory concentration (IC₅₀) of **1-Linoleoyl Glycerol** and another well-characterized Lp-PLA2 inhibitor, darapladib.



Compound	Target	IC50 Value	Reference(s)
1-Linoleoyl Glycerol	Lp-PLA2 / PAF-AH	45 μΜ	[1]
Darapladib	Lp-PLA2 / PAF-AH	0.25 nM	[4]

Experimental Protocols Isolation of 1-Linoleoyl Glycerol from Saururus chinensis Roots

While **1-Linoleoyl Glycerol** has been reported to be isolated from the roots of Saururus chinensis, a detailed, publicly available protocol is not readily accessible.[1] However, a general methodology for the isolation of monoacylglycerols from plant material can be adapted.

Principle: This procedure involves solvent extraction of the dried plant material, followed by chromatographic separation to isolate the target compound.

Methodology:

Extraction:

- Dried and powdered roots of Saururus chinensis are subjected to extraction with a nonpolar solvent such as hexane or a moderately polar solvent like ethyl acetate to extract lipids.
- The extraction can be performed by maceration or Soxhlet extraction.
- The resulting crude extract is concentrated under reduced pressure.
- Chromatographic Separation:
 - The crude extract is subjected to column chromatography on silica gel.
 - A gradient elution system is employed, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or acetone).



 Fractions are collected and monitored by thin-layer chromatography (TLC) using an appropriate solvent system and visualization reagent (e.g., phosphomolybdic acid stain).

Purification:

 Fractions containing the compound of interest are pooled and may require further purification by preparative high-performance liquid chromatography (HPLC) on a normalphase or reversed-phase column.

Structure Elucidation:

 The structure of the purified compound is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR; ¹H and ¹³C) and Mass Spectrometry (MS).

In Vitro Lp-PLA2 (PAF-AH) Inhibition Assay

Principle: This assay measures the ability of a test compound to inhibit the enzymatic activity of Lp-PLA2. The activity is determined by monitoring the hydrolysis of a chromogenic substrate.

Methodology:

Reagent Preparation:

- Prepare a stock solution of 1-Linoleoyl Glycerol in a suitable solvent (e.g., DMSO).
- Prepare serial dilutions of the stock solution to obtain a range of test concentrations.
- Prepare a solution of recombinant human Lp-PLA2 enzyme in an appropriate assay buffer.
- Prepare a solution of the chromogenic substrate (e.g., 2-thio-PAF) in the assay buffer.
- Prepare a solution of 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to detect the product of the enzymatic reaction.

Assay Procedure:

 In a 96-well microplate, add the assay buffer, the Lp-PLA2 enzyme solution, and the different concentrations of 1-Linoleoyl Glycerol or a vehicle control.



- Pre-incubate the plate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
- Initiate the reaction by adding the substrate solution to all wells.
- Add the DTNB solution.
- Monitor the increase in absorbance at a specific wavelength (e.g., 405-415 nm) over time using a microplate reader. The rate of absorbance change is proportional to the enzyme activity.
- Data Analysis:
 - Calculate the percentage of inhibition for each concentration of 1-Linoleoyl Glycerol compared to the vehicle control.
 - Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
 - Determine the IC₅₀ value by fitting the data to a dose-response curve.



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Caption: Workflow for the in vitro Lp-PLA2 inhibition assay.

Conclusion

1-Linoleoyl Glycerol is a promising bioactive lipid with well-defined inhibitory activity against Lp-PLA2. Its ability to modulate inflammatory pathways makes it a molecule of significant interest for further investigation in the context of inflammatory diseases and atherosclerosis.



This guide provides foundational technical information to support ongoing and future research efforts in this area.

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